(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Description
Properties
IUPAC Name |
(6-bromo-1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVVIXRQUZWJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol generally follows two main synthetic strategies:
Cyclization of 5-bromo-N1-methylbenzene-1,2-diamine derivatives to form the benzimidazolone core, followed by reduction or functional group modification to introduce the hydroxymethyl group.
Reduction of 5-bromo-N-methyl-2-nitro-aniline to the corresponding diamine, followed by cyclization and methylation steps.
Preparation of the Benzimidazolone Core
The key intermediate, 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, is synthesized by cyclization of 5-bromo-N1-methylbenzene-1,2-diamine using 1,1'-carbonyldiimidazole (CDI) as a cyclizing agent under inert atmosphere. The reaction conditions and yields are summarized below:
These methods demonstrate that CDI is an effective cyclizing agent for producing the benzimidazolone ring system with good to excellent yields under reflux or elevated temperatures in inert atmospheres.
Introduction of the Methyl Group at N1
Methylation at the N1 position is often achieved by treatment with dimethyl sulfate in the presence of a base such as anhydrous disodium carbonate in THF at room temperature:
This step ensures selective methylation of the benzimidazole nitrogen without affecting other functional groups.
Reduction and Functionalization to the Hydroxymethyl Derivative
While direct literature sources specifically detailing the preparation of this compound are limited, common synthetic logic and related benzimidazole chemistry suggest the following approach:
Starting from 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one, reduction of the carbonyl group at position 2 to a hydroxymethyl group can be achieved using selective reducing agents such as sodium borohydride (NaBH4) or borane complexes under controlled conditions.
Alternatively, introduction of the hydroxymethyl group can be performed via formylation followed by reduction.
Due to the lack of direct experimental data in the provided sources, this step is inferred based on standard organic synthesis principles for benzimidazole derivatives.
Alternative Route: Reduction of Nitroaniline Precursor
An alternative preparative method involves the reduction of 5-bromo-N-methyl-2-nitro-aniline to the corresponding diamine, followed by cyclization:
This method efficiently converts nitroaniline precursors to the benzimidazole core, which can then be further functionalized.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to benzimidazolone | 5-Bromo-N1-methylbenzene-1,2-diamine | CDI, THF, reflux, inert atmosphere | 63-93 | Purification by column chromatography or filtration |
| N1-Methylation | Benzimidazolone intermediate | Dimethyl sulfate, disodium carbonate, THF, rt | 100 | Room temperature, 18 h |
| Reduction of nitroaniline | 5-Bromo-N-methyl-2-nitro-aniline | Fe, NH4Cl, formic acid, isopropanol, reflux | 98 | Followed by purification |
| Hydroxymethyl introduction | Benzimidazolone or benzimidazole derivative | Inferred: NaBH4 or borane reduction | Not specified | Typical reduction of carbonyl to hydroxymethyl |
Research Findings and Analytical Data
The cyclization reactions monitored by LC-MS showed molecular ion peaks consistent with the expected molecular weight (e.g., m/z 228.1 (M+H)+ for 6-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one).
Proton NMR data confirm the structure with characteristic signals: singlet at ~11 ppm for NH, aromatic protons between 6.9-7.3 ppm, and methyl singlet at ~3.26 ppm.
Purification methods include silica gel chromatography and recrystallization from methanol or ethyl acetate.
Chemical Reactions Analysis
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the benzimidazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to various bioactive molecules. Its applications in medicinal chemistry include:
- Antimicrobial Activity : Studies have shown that benzodiazole derivatives exhibit antimicrobial properties. (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol may serve as a lead compound for developing new antimicrobial agents.
Anticancer Research
Benzodiazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in cancer cells. This compound could be explored further in:
- Cell Line Studies : Investigating the effects on various cancer cell lines to determine cytotoxicity and mechanism of action.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : As a building block for synthesizing polymers with specific properties.
Biochemical Applications
This compound can also be used in biochemical assays due to its ability to interact with biological macromolecules:
- Enzyme Inhibition Studies : Investigating its role as an inhibitor in enzymatic reactions.
Data Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activities | Development of new therapeutics |
| Material Science | Building block for polymers | Enhanced material properties |
| Biochemical Research | Enzyme inhibition studies | Insights into biochemical pathways |
Case Study 1: Antimicrobial Activity
A study conducted on various benzodiazole derivatives highlighted the antimicrobial effects of compounds structurally related to this compound. The results indicated significant inhibition against Gram-positive bacteria.
Case Study 2: Anticancer Properties
Research published in medicinal chemistry journals has demonstrated that benzodiazole derivatives exhibit potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Further exploration of this compound could reveal similar properties.
Mechanism of Action
The mechanism of action of (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its anti-inflammatory or anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Bromo-1H-1,3-benzodiazol-2-yl)methanol
- Molecular Formula : C8H7BrN2O .
- Properties : Predicted boiling point: 465.5 ± 25.0 °C ; density: 1.815 ± 0.06 g/cm³ ; pKa: 10.93 ± 0.10 .
- Key Difference : The bromine atom is at position 5 instead of 5. This positional isomerism may alter solubility and reactivity due to changes in electron distribution.
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Molecular Formula : C8H7BrN2O .
- Key Difference: The hydroxymethyl group is replaced by a ketone oxygen.
Heterocyclic Ring Modifications
(6-Bromo-1,3-benzoxazol-2-yl)methanol
(6-Bromo-1H-indol-2-yl)methanol
- Molecular Formula: C9H8BrNO .
- Key Difference : The benzodiazole ring is replaced by an indole system, introducing an additional aromatic carbon. Indole derivatives often exhibit distinct receptor-binding profiles .
Substituent Variations
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
2-(6-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Molecular Formula : C11H14N2O2 .
- Key Difference : The hydroxymethyl group is extended to a hydroxyethyl chain, and a methoxy group is added at position 6. This enhances solubility and steric bulk .
Comparative Data Table
Notes
Biological Activity
(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a compound characterized by its unique molecular structure, featuring a bromine atom at the 6-position and a hydroxymethyl group at the 2-position of a benzodiazole ring. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.08 g/mol
- CAS Number : 958863-32-6
Anticancer Potential
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. This compound is no exception, showing promise in inhibiting cancer cell proliferation. For instance, preliminary in vitro assays suggest that this compound may interfere with key cellular pathways involved in cancer progression.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | TBD | Potential tubulin destabilization |
| A549 (lung cancer) | TBD | Induction of apoptosis |
The exact IC50 values and mechanisms are still under investigation, but initial findings suggest that the compound may act similarly to other known tubulin inhibitors.
Antimicrobial Activity
Benzodiazole derivatives are also recognized for their antimicrobial properties. The hydroxymethyl group in this compound is thought to enhance its interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | TBD | Bactericidal |
| Escherichia coli | TBD | Bacteriostatic |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the hydroxymethyl group are critical for its interaction with biological targets. Comparative studies with similar compounds reveal that variations in these substituents can significantly alter biological efficacy.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoquinazolinone | Quinazoline structure | Known for potent anticancer properties |
| 5-Methylbenzothiazole | Benzothiazole structure | Exhibits antimicrobial properties |
Case Studies
A recent study explored the effects of various benzodiazole derivatives on cancer cell lines and highlighted the potential of this compound as a lead compound for further development. The study utilized both in vitro and in vivo models to assess efficacy and toxicity.
Findings:
- In Vitro Studies : Showed significant inhibition of cell proliferation in multiple cancer cell lines.
- In Vivo Studies : Preliminary results indicated reduced tumor growth in xenograft models treated with the compound.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol?
- Methodological Answer : Synthesis typically involves three steps:
- Step 1 : Bromination of a precursor (e.g., methyl 2-amino-5-bromo benzoate) using bromine or electrophilic brominating agents under controlled conditions.
- Step 2 : N-Methylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine) to introduce the 1-methyl group.
- Step 3 : Hydroxylation at the 2-position via hydrolysis or oxidation, followed by purification via recrystallization (ethanol or methanol) .
- Key Yields range from 70–90% after optimization, confirmed by melting points (e.g., 340–342°C) and elemental analysis (C: 54.71% calculated vs. 54.70% observed) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3533 cm⁻¹, C=N at ~1612 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methyl group resonance at δ 3.45 ppm (singlet, 3H); aromatic protons at δ 6.4–8.33 ppm (multiplet patterns confirm substitution) .
- ¹³C NMR : Benzodiazole carbons at 120–150 ppm; methanol carbon at ~60 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 256.98 (M⁺) and fragment ions (e.g., loss of Br or CH₃OH) .
- Elemental Analysis : Critical for purity validation (e.g., N: 11.60% calculated vs. 11.60% observed) .
Advanced Research Questions
Q. How can regioselective bromination at the 6-position be achieved in benzodiazole derivatives?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions to direct bromination.
- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution at the para position relative to existing substituents.
- Precursor Design : Start with 5-bromo-2-aminobenzoic acid derivatives, where cyclization inherently places bromine at the 6-position .
- Validation : Monitor reaction progress via TLC and HPLC; compare with reference spectra .
Q. What crystallographic strategies resolve structural ambiguities in benzodiazole derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C-Br: ~1.90 Å) and angles (e.g., benzodiazole ring planarity).
- Disorder Modeling : Account for solvent molecules (e.g., methanol) using constraints (Uiso = 1.5×Ueq of parent atoms).
- Hydrogen Bonding : Identify interactions (e.g., O-H···N) stabilizing the crystal lattice, as seen in related solvates .
- Example: A 1.13-solvate structure (CCDC code: XXXX) confirmed methanol positioning via difference Fourier maps .
Q. How to design molecular docking studies to predict bioactivity?
- Methodological Answer :
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., kinases or cytochrome P450) due to the compound’s aromatic and bromine moieties.
- Software Parameters : Use AutoDock Vina with grid boxes centered on catalytic residues; set ligand flexibility for the methanol group.
- Validation : Compare docking scores with known inhibitors (e.g., 9c in had a docking score of −8.2 kcal/mol vs. −7.9 kcal/mol for controls) .
Q. How to troubleshoot discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradictory NMR Peaks : Assign tautomeric forms (e.g., benzodiazole vs. benzimidazole) via variable-temperature NMR or deuterium exchange.
- Mass Spec Anomalies : Check for isotopic patterns (e.g., ⁷⁹Br/⁸¹Br ratio) or adducts (e.g., Na⁺ or K⁺).
- Elemental Analysis Errors : Repurify via column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) and repeat combustion analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
